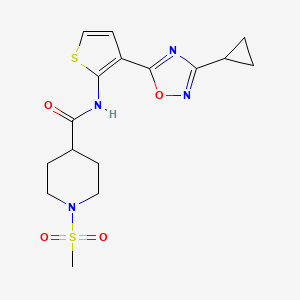
N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Synthesis and Spectral Analysis
Compounds bearing the 1,3,4-oxadiazole nucleus, similar in structure to N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide, have been synthesized and analyzed for their potential in various biological activities. The synthesis involves multiple steps, starting from ethyl isonipecotate or similar compounds, leading to the formation of 1,3,4-oxadiazole derivatives with antibacterial properties against both Gram-negative and Gram-positive bacteria. Spectral analysis techniques such as 1H-NMR, IR, and mass spectrometry are employed to elucidate the structures of these synthesized compounds (Khalid et al., 2016).
Anticancer Agents Evaluation
Research has also focused on evaluating the anticancer potential of similar compounds. A variety of aryl amine treated with 2-bromopropionylbromide has led to the synthesis of propanamide derivatives, showing strong anticancer activities against selected cell lines. These findings suggest that derivatives bearing the 1,3,4-oxadiazole and piperidine moieties have significant potential as anticancer agents, with some compounds exhibiting low IC50 values, indicating their strong ability to inhibit cancer cell growth (Rehman et al., 2018).
Alzheimer’s Disease Drug Candidates
The search for new drug candidates for Alzheimer’s disease has led to the synthesis of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide. These compounds have been screened for enzyme inhibition activity against acetyl cholinesterase (AChE), a key target in Alzheimer’s disease treatment. The studies aim to evaluate these compounds' validity as new drug candidates through various biological activity screenings, including haemolytic activity, to ensure safety and efficacy (Rehman et al., 2018).
Antibacterial Potential
Another focus of research has been on the antibacterial potential of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus. These compounds have been evaluated for their antibacterial activities, showing moderate inhibitory effects, particularly against Gram-negative bacterial strains. The most active compounds in this series have demonstrated significant growth inhibitory effects on various bacterial strains, indicating their potential as antibacterial agents (Iqbal et al., 2017).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthesis methods, potential applications, or areas where further study is needed.
Propriétés
IUPAC Name |
N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S2/c1-26(22,23)20-7-4-11(5-8-20)14(21)18-16-12(6-9-25-16)15-17-13(19-24-15)10-2-3-10/h6,9-11H,2-5,7-8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYYORBOBAKIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CS2)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2576751.png)
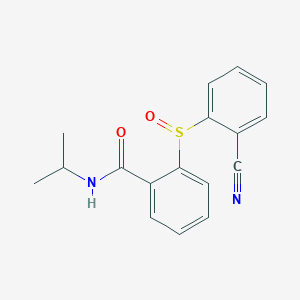
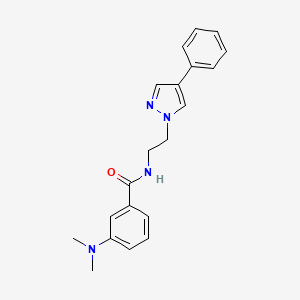
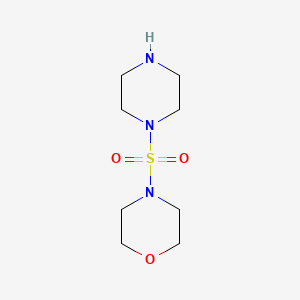
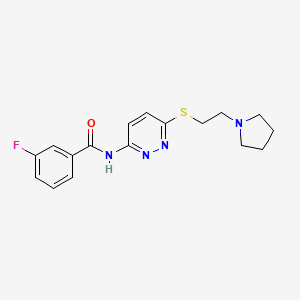
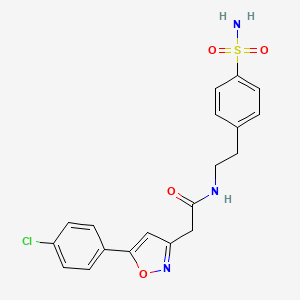
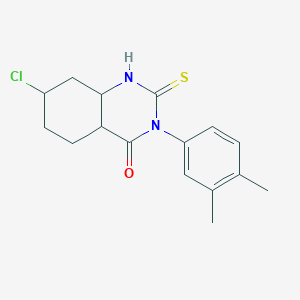

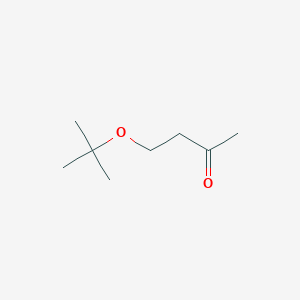
![N-(2-methoxy-5-methylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2576766.png)
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2576767.png)
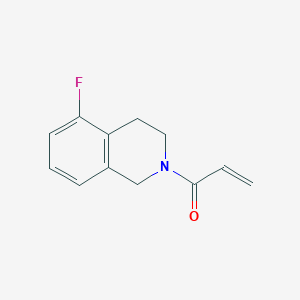
![N-(3-(dimethylamino)propyl)-5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2576769.png)
